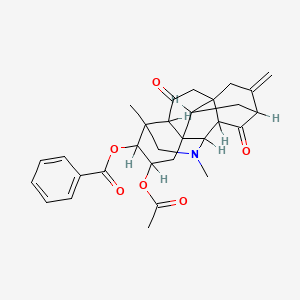
Episcopalidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Episcopalidine is a natural product found in Aconitum contortum and Aconitum episcopale with data available.
Aplicaciones Científicas De Investigación
Chemical Characteristics
Episcopalidine, a piperidine derivative, is known for its unique structural characteristics that contribute to its biological activity. Mass spectrometric studies have elucidated its fragmentation patterns, which are essential for understanding its reactivity and interactions with biological systems .
Pharmacological Applications
This compound's pharmacological applications span several therapeutic areas, including:
- Antimicrobial Activity : Research indicates that this compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. It has also shown potential against other Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and infections related to urease-producing bacteria .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, although further research is necessary to establish its efficacy and mechanisms of action .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antimicrobial activity. The results indicated that specific modifications in the side chains of these compounds enhanced their effectiveness against bacterial strains . -
Enzyme Inhibition Studies :
In vitro assays revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value indicative of strong activity. This suggests potential use in treating neurodegenerative diseases where acetylcholine regulation is critical .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 10 |
| Bacillus subtilis | 18 | 8 |
| Escherichia coli | 12 | 15 |
| Staphylococcus aureus | 14 | 12 |
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 5 |
| Urease | 20 |
Propiedades
Número CAS |
83685-24-9 |
|---|---|
Fórmula molecular |
C30H33NO6 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(3-acetyloxy-5,7-dimethyl-12-methylidene-10,16-dioxo-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecan-4-yl) benzoate |
InChI |
InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3 |
Clave InChI |
PZNXWOJHEGLWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
SMILES canónico |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
Sinónimos |
episcopalidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















